REACTION_CXSMILES
|
[CH:1]1([S:4]([NH:7][CH2:8][CH:9]2[CH2:13][CH:12]([C:14]([O:16]C(C)(C)C)=[O:15])[CH:11]([CH2:21][CH3:22])[CH2:10]2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.C(O)(C(F)(F)F)=O>>[CH:1]1([S:4]([NH:7][CH2:8][CH:9]2[CH2:13][CH:12]([C:14]([OH:16])=[O:15])[CH:11]([CH2:21][CH3:22])[CH2:10]2)(=[O:6])=[O:5])[CH2:2][CH2:3]1
|
Name
|
tert-Butyl 4-(cyclopropanesulfonamidomethyl)-2-ethylcyclopentanecarboxylate
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)S(=O)(=O)NCC1CC(C(C1)C(=O)OC(C)(C)C)CC
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)S(=O)(=O)NCC1CC(C(C1)C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.066 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |